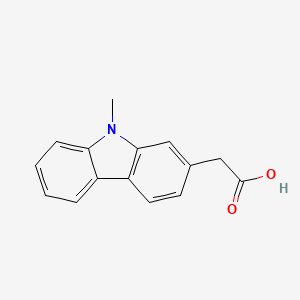

(9-Methyl-9H-carbazol-2-yl)-acetic acid

描述

Historical Context and Significance of Carbazole (B46965) Scaffolds in Chemical Research

The journey of carbazole chemistry began in 1872 when 9H-carbazole was first isolated from coal tar. nih.gov This tricyclic aromatic heterocycle, consisting of two benzene (B151609) rings fused to a central nitrogen-containing five-membered ring, quickly garnered scientific interest. The rigid, planar structure and the electron-rich nature of the carbazole nucleus make it a privileged scaffold in both medicinal chemistry and materials science. iaamonline.org

Over the decades, carbazole derivatives have been identified in a wide array of natural products, particularly alkaloids from various plant species, which exhibit a range of biological activities. iaamonline.org This has spurred the synthesis of a vast number of synthetic carbazole derivatives with diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. iaamonline.orggoogle.com In the realm of materials science, the desirable electronic and charge-transport properties of the carbazole core have led to their use in the development of organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. nih.gov

Structural Framework and Substituent Effects of (9-Methyl-9H-carbazol-2-yl)-acetic acid within Carbazole Derivatives

N-Methylation at the 9-Position: The substitution of the hydrogen on the nitrogen atom with a methyl group, a process known as N-alkylation, has several important consequences. It removes the acidic proton of the secondary amine, thereby altering the molecule's hydrogen bonding capabilities. This can significantly impact its solubility and interactions in biological systems. acs.org From an electronic standpoint, the methyl group is a weak electron-donating group, which can subtly influence the electron density of the aromatic system. Studies on N-substituted carbazoles have shown that the nature of the substituent at the 9-position can tune the electronic properties of the molecule. rsc.org

The combination of an electron-donating methyl group at the nitrogen and an electron-withdrawing acetic acid group at the 2-position creates a molecule with a specific electronic profile that could be of interest for various applications.

Current Research Landscape and Academic Interest in this compound

Direct and extensive research focused solely on this compound is limited in publicly available literature. However, the academic interest in this compound can be inferred from the broader research trends in carbazole chemistry.

Carbazole-acetic acid derivatives, in general, are explored for their biological activities. For instance, derivatives of carbazole-2-acetic acid have been investigated for their anti-inflammatory properties. google.com The structural similarity of this compound to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests a potential, though unexplored, avenue for pharmacological research.

In materials science, acetic acid functionalized carbazole derivatives have been synthesized and investigated for their electrochemical and electrochromic properties, indicating their potential use in electronic devices. metu.edu.trresearchgate.net The presence of the carboxylic acid group can be advantageous for anchoring the molecule to surfaces or for modulating the properties of polymeric materials.

Representative Spectroscopic Data for 9-Methyl-9H-Carbazole

| Spectroscopic Technique | Characteristic Features |

|---|---|

| Mass Spectrometry (MS) | Molecular Ion Peak (M+) at m/z = 181.23 |

| Infrared (IR) Spectroscopy | C-H stretching (aromatic), C-N stretching, and other fingerprint region absorptions characteristic of the carbazole scaffold. |

| UV/Visible Spectroscopy | Absorption maxima around 293 nm, 330 nm, and 345 nm, corresponding to π-π* transitions within the carbazole ring system. rsc.orgrsc.org |

It is important to note that the addition of the acetic acid group at the 2-position would lead to distinct changes in the spectroscopic data, including a different molecular weight and characteristic IR absorptions for the carboxylic acid group.

Structure

3D Structure

属性

IUPAC Name |

2-(9-methylcarbazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-16-13-5-3-2-4-11(13)12-7-6-10(8-14(12)16)9-15(17)18/h2-8H,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMOWQJUBCIBME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1C=C(C=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 9 Methyl 9h Carbazol 2 Yl Acetic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For (9-Methyl-9H-carbazol-2-yl)-acetic acid, both ¹H and ¹³C NMR are essential for confirming the arrangement of atoms.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For the parent compound, carbazol-9-yl-acetic acid, distinct signals are observed for the aromatic protons on the carbazole (B46965) core and the methylene (B1212753) protons of the acetic acid side chain. chemicalbook.com In the case of 9-methyl-9H-carbazole, the N-methyl group introduces a characteristic singlet, while the aromatic protons show specific splitting patterns. chemicalbook.com

By combining this information, the expected ¹H NMR spectrum for this compound would feature:

A singlet for the N-methyl protons (N-CH₃).

A singlet for the methylene protons of the acetic acid group (-CH₂COOH).

A series of multiplets or distinct doublets and triplets in the aromatic region corresponding to the seven protons on the substituted carbazole ring.

A broad singlet for the acidic proton of the carboxyl group (-COOH), which is often exchangeable with deuterium.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. For carbazol-9-yl-acetic acid, signals corresponding to the aromatic carbons and the carbonyl and methylene carbons of the acetic acid group are identifiable. chemicalbook.com The introduction of a methyl group on the nitrogen atom in this compound would result in an additional signal in the aliphatic region of the ¹³C NMR spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| N-CH₃ | ~3.7 ppm (singlet) | ~29 ppm |

| -CH₂COOH | ~3.8 ppm (singlet) | ~40-45 ppm |

| Aromatic C-H | ~7.2-8.2 ppm (multiplets) | ~108-141 ppm |

| Aromatic Quaternary C | - | ~120-142 ppm |

| -COOH | ~12.0 ppm (broad singlet) | ~172 ppm |

Note: Predicted values are based on data from analogues like carbazol-9-yl-acetic acid and 9-methylcarbazole (B75041). chemicalbook.comchemicalbook.com

Mass Spectrometry (MS, ESI-MS, HRMS, MALDI-TOF) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₁₅H₁₃NO₂. matrixscientific.com

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for analyzing carbazole derivatives. mdpi.com In positive ion mode, the compound is expected to be detected as the protonated molecule, [M+H]⁺. Given the calculated molecular weight of approximately 239.26 g/mol , the primary ion would appear at an m/z (mass-to-charge ratio) of approximately 240.27. The formation of both radical cations (M⁺•) and protonated molecules ([M+H]⁺) can sometimes be observed as competing processes in the ESI-MS analysis of carbazole compounds. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The exact mass of this compound is 239.094635 Da. chemsrc.com HRMS analysis would confirm this precise mass, distinguishing it from other compounds with the same nominal mass.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the parent ion, providing further structural confirmation. For carbazolequinones, the nature of substituents has a notable impact on the fragmentation routes. mdpi.com A likely fragmentation pathway for this compound would involve the loss of the acetic acid side chain or parts of it, such as the loss of a carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).

Interactive Data Table: Expected Mass Spectrometry Data

| Technique | Ion Type | Expected m/z | Information Provided |

| ESI-MS | [M+H]⁺ | ~240.27 | Molecular Weight Confirmation |

| HRMS | [M+H]⁺ | 240.10178 | Elemental Formula Confirmation |

| MS/MS | Fragment Ion | [M+H - CO₂]⁺ | Structural Fragmentation Pattern |

| MS/MS | Fragment Ion | [M+H - COOH]⁺ | Structural Fragmentation Pattern |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of 9-methylcarbazole shows characteristic peaks for the aromatic C-H stretching and C=C bending vibrations. nist.gov For this compound, additional strong absorption bands characteristic of the carboxylic acid group would be prominent. These include a broad O-H stretch and a sharp, strong C=O (carbonyl) stretch.

Interactive Data Table: Key IR Absorption Bands (cm⁻¹)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |

| Aromatic Ring | C-H Stretch | 3100-3000 |

| Carboxylic Acid | C=O Stretch | ~1700 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Carbazole | C-N Stretch | ~1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Carbazole and its derivatives are known to be chromophoric, exhibiting distinct absorption bands in the UV region. iieta.org The UV-Vis spectrum of 9-methylcarbazole, for instance, shows characteristic absorptions. nist.gov These absorptions are attributed to π-π* transitions within the conjugated carbazole ring system. The presence of the acetic acid group at the 2-position is expected to cause a slight shift in the absorption maxima (either a bathochromic or hypsochromic shift) compared to the unsubstituted 9-methylcarbazole core. researchgate.net

X-ray Crystallography for Absolute Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.

Interactive Data Table: Crystallographic Data for Analogue 2-(Carbazol-9-yl)acetic acid researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 32.067 |

| b (Å) | 5.340 |

| c (Å) | 13.134 |

| β (°) | 97.756 |

| Z | 8 |

Advanced Electrochemical Spectroscopic Studies (e.g., Spectroelectrochemistry)

The electrochemical behavior of carbazole derivatives is of significant interest due to their excellent hole-transporting capabilities and high photochemical stability. iieta.org Techniques like cyclic voltammetry can be employed to study the oxidation and reduction potentials of this compound. Carbazoles typically undergo reversible or quasi-reversible oxidation processes, corresponding to the formation of a radical cation and subsequently a dication.

Spectroelectrochemistry combines electrochemical and spectroscopic (typically UV-Vis) measurements. conicet.gov.ar This technique allows for the in-situ characterization of electrochemically generated species. researchgate.net Upon oxidation of the carbazole moiety in this compound, new absorption bands would appear in the visible or near-infrared region of the spectrum, corresponding to the carbazole radical cation. This provides direct evidence of the electronic structure of the oxidized species, which is crucial for understanding its potential use in electronic devices. conicet.gov.arnih.gov

Chromatographic Techniques for Purity Assessment and Molecular Weight Determination (e.g., Gel Permeation Chromatography)

Chromatographic methods are essential for verifying the purity of a synthesized compound and, in the case of polymers, for determining molecular weight distribution.

Purity Assessment: For a small molecule like this compound, High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity. Using a suitable stationary phase (e.g., C18 reverse-phase) and mobile phase, HPLC can effectively separate the target compound from any starting materials, by-products, or other impurities. The purity is typically determined by the relative area of the main peak in the chromatogram.

Molecular Weight Determination: Gel Permeation Chromatography (GPC) is not typically used for small molecules but is the standard technique for characterizing polymers. mdpi.com If this compound were used as a monomer to synthesize a polymer, GPC would be employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the resulting polymer. acs.orgnih.gov This information is critical for understanding the physical and material properties of carbazole-based polymers. mdpi.comhu-berlin.de

Computational Chemistry and Theoretical Investigations Pertaining to 9 Methyl 9h Carbazol 2 Yl Acetic Acid

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for compounds like (9-Methyl-9H-carbazol-2-yl)-acetic acid and its analogues.

Research on various carbazole (B46965) derivatives has demonstrated their potential to interact with a range of biological targets. For example, docking studies on novel benzofuran-tethered triazolylcarbazoles revealed strong binding affinities for key proteins of the SARS-CoV-2 virus, including the main protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp), suggesting a potential antiviral role. mdpi.com In one study, certain derivatives showed higher binding affinities against Mpro than standard drugs like remdesivir (B604916) and lopinavir. mdpi.com Similarly, other carbazole derivatives have been docked against enzymes crucial for bacterial survival, such as tyrosyl-tRNA synthetase and Beta-Ketoacyl-Acp Synthase III, with significant binding energies indicating potential antimicrobial activity. tandfonline.com These studies highlight the versatility of the carbazole scaffold in interacting with diverse protein active sites. The specific interactions often involve hydrogen bonds, hydrophobic interactions, and pi-alkyl interactions with key amino acid residues. mdpi.com

| Derivative Class | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Example) | Potential Application |

| Benzofuran-triazolyl-carbazoles | SARS-CoV-2 Main Protease (Mpro) | 6LU7 | -8.77 to -8.92 | - | Antiviral mdpi.com |

| Benzofuran-triazolyl-carbazoles | SARS-CoV-2 Spike Glycoprotein | 6WPT | -6.41 to -6.69 | - | Antiviral mdpi.com |

| Benzofuran-triazolyl-carbazoles | SARS-CoV-2 RdRp | 6M71 | -7.54 to -8.10 | - | Antiviral mdpi.com |

| Imidazolyl-pentenyl-carbazole | Tyrosyl-tRNA synthetase | - | -11.18 | - | Antimicrobial tandfonline.com |

| Imidazolyl-pentenyl-carbazole | Beta-Ketoacyl-Acp Synthase III | - | -10.29 | - | Antimicrobial tandfonline.com |

| Thiazolyl-chromone/pyrazole-carbazoles | HCT116, PC3, HepG2 cell lines | - | - | - | Anticancer nih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations provide insights into molecular structure, stability, and reactivity. For carbazole derivatives, DFT studies have been used to determine optimized geometry, frontier molecular orbital (HOMO-LUMO) energies, and electrostatic potential maps. tandfonline.comresearchgate.netekb.eg

The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the electron-donating ability of a molecule, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity and stability; a smaller gap generally implies higher reactivity. ekb.eg For a synthesized carbazole derivative, 1,3-bis(((E)-(9-ethyl-9H-carbazol-3-yl)methylene)amino)propan-2-ol, DFT calculations using the B3LYP/6-311++G(d,p) method were performed to obtain these parameters, and the results confirmed the experimentally determined molecular structure. researchgate.net Such theoretical data are invaluable for understanding the molecule's behavior in chemical reactions and biological systems.

| Parameter | Description | Typical Application for Carbazole Derivatives |

| Optimized Molecular Geometry | The most stable 3D arrangement of atoms. | Confirms experimental structures (e.g., from X-ray crystallography) and provides bond lengths/angles for further analysis. tandfonline.comnih.gov |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating capacity. | Predicts susceptibility to electrophilic attack and aids in understanding charge transfer processes. ekb.eg |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting capacity. | Predicts susceptibility to nucleophilic attack and involvement in electronic transitions. ekb.eg |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and optical properties. A smaller gap suggests higher reactivity. ekb.eg |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. researchgate.net |

In Silico Bioevaluation and Prediction of Biological Profiles

In silico bioevaluation involves using computational models to predict the biological activities of a compound. The carbazole scaffold is a well-known pharmacophore present in numerous synthetic and natural compounds, exhibiting a wide array of biological activities. echemcom.com Computational screening of carbazole derivatives helps to prioritize candidates for synthesis and experimental testing.

Carbazole-containing compounds have been computationally and experimentally evaluated for various biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. echemcom.comnih.govbiomedres.us For instance, a series of novel carbazole derivatives were synthesized and evaluated for their activity against the human breast cancer cell line MCF7, with several compounds showing significant potential. researchgate.net The prediction of these activities often relies on Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity.

Computational Assessment of Pharmacological Parameters (e.g., ADME-related properties relevant to compound development)

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug development to avoid late-stage failures due to poor pharmacokinetics. numberanalytics.com Computational tools and web-based platforms like SwissADME and pkCSM are widely used to predict these parameters from a molecule's structure. nih.gov

For carbazole derivatives, in silico ADME predictions are a key part of the design process. jcchems.com Key parameters evaluated include lipophilicity (logP), aqueous solubility (logS), gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like Cytochrome P450 (CYP) isoforms. jcchems.commdpi.com For example, in a study on oxazole (B20620) derivatives, compounds were predicted to have high GI absorption but negative permeability across the BBB. jcchems.com Similarly, studies on carbazole-based DNA methyltransferase (DNMT1) inhibitors included a thorough pharmacokinetic profiling to ensure properties like good oral bioavailability and a reasonable elimination half-life. nih.gov These predictions help in optimizing lead compounds to achieve desirable drug-like properties. numberanalytics.com

| ADME Parameter | Description | Importance in Compound Development |

| Lipophilicity (logP) | The partition coefficient between octanol (B41247) and water; measures a compound's fat-solubility. | Influences absorption, distribution, and membrane permeability. nih.gov |

| Aqueous Solubility (logS) | The measure of how much of a compound can dissolve in water. | Crucial for absorption and formulation. Poor solubility can limit bioavailability. nih.gov |

| GI Absorption | The extent to which a compound is absorbed from the gastrointestinal tract. | A key factor for orally administered drugs. High absorption is generally desired. jcchems.com |

| BBB Permeability | The ability of a compound to cross the blood-brain barrier. | Desirable for CNS-acting drugs, but should be avoided for peripherally acting drugs to minimize side effects. nih.gov |

| P-glycoprotein (P-gp) Substrate | Determines if a compound is actively transported out of cells by the P-gp efflux pump. | Being a P-gp substrate can reduce absorption and tissue penetration, including into the brain. nih.gov |

| CYP Inhibition | The potential of a compound to inhibit key metabolic enzymes (e.g., CYP1A2, CYP2C9, CYP3A4). | Inhibition can lead to drug-drug interactions and altered pharmacokinetics of co-administered drugs. jcchems.com |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling can be used to study the reaction pathways, transition states, and energetics involved in the synthesis of complex molecules. While specific computational studies on the reaction mechanism for synthesizing this compound are not widely reported, the synthetic routes for related carbazole derivatives provide a basis for such investigations.

The synthesis of carbazole derivatives often involves steps like N-alkylation, acylation, and cyclization. nih.govresearchgate.net For instance, the synthesis of 2-(9H-carbazol-9-yl) acetohydrazide serves as a key intermediate for creating more complex structures. nih.gov Computational modeling could be applied to understand the nucleophilic substitution mechanism in the N-alkylation of the carbazole nitrogen or to model the energetics of cyclization reactions used to form fused heterocyclic systems. These theoretical insights can help optimize reaction conditions, improve yields, and predict the formation of byproducts.

Biological Activity and Mechanistic Research of 9 Methyl 9h Carbazol 2 Yl Acetic Acid in in Vitro Systems

Neurological Activity Exploration

An evaluation of scientific databases and literature was conducted to identify studies on the neurological activity of (9-Methyl-9H-carbazol-2-yl)-acetic acid. While the broader class of carbazole (B46965) derivatives has been a subject of interest for potential neuroprotective effects and acetylcholinesterase (AChE) inhibition, no specific in vitro studies detailing the neurological activity, such as anti-AChE or anti-β-amyloid fibrillization effects, for this compound were identified. Research on structurally related compounds, such as 9-methyl-9H-carbazole-2-carbaldehyde, has been reported, but direct experimental data for the specified acetic acid derivative is not available in the reviewed literature. nih.govniscair.res.innih.gov

Antiviral Activity (e.g., Anti-SARS-CoV-2 Agents and Main Protease Inhibition)

The carbazole scaffold has been utilized in the design of various antiviral agents, including inhibitors targeting the main protease (Mpro or 3CLpro) of SARS-CoV-2, an essential enzyme for viral replication. mdpi.commdpi.com However, a specific search for in vitro studies assessing the antiviral activity of this compound against SARS-CoV-2 or its inhibitory effects on the main protease did not yield any direct experimental results. The existing research focuses on other, often more complex, carbazole-based molecules. nih.govresearchgate.netnih.gov Therefore, the antiviral potential of this compound remains uncharacterized in the scientific literature.

Antioxidant Activity Assessment

The antioxidant potential of various chemical compounds is frequently assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. mdpi.com Numerous studies have explored the antioxidant properties of the carbazole chemical family. echemcom.comlmaleidykla.lt Despite this, a targeted literature review found no specific studies that have evaluated the antioxidant capacity of this compound using DPPH or other standard antioxidant assays. While research into the antioxidant activity of derivatives of the parent compound, (9H-carbazol-9-yl)acetic acid, has been conducted, data for the N-methylated, C-2 substituted version is absent. researchgate.net

Elucidation of Biological Targets and Molecular Mechanisms of Action

The identification of specific biological targets and the elucidation of molecular mechanisms of action are contingent upon initial findings of significant biological activity. As the literature review did not yield specific in vitro data confirming neurological, antiviral, or antioxidant activity for this compound, there is consequently no information available regarding its precise biological targets or molecular mechanisms of action.

Structure-Activity Relationship (SAR) Elucidation for Biological Activities

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity, thereby guiding the design of more potent and selective molecules. SAR analyses have been performed on various series of carbazole derivatives to optimize their activity as, for example, acetylcholinesterase inhibitors or DNA methyltransferase 1 (DNMT1) inhibitors. nih.govnih.gov These studies typically involve synthesizing a range of related compounds and comparing their activities to discern the effects of different functional groups and substitution patterns. However, no SAR studies were found that specifically include this compound within their series or that discuss the specific contribution of the N-methyl group and the C-2 acetic acid moiety of this particular compound to any biological activity.

Future Research Directions and Interdisciplinary Opportunities for 9 Methyl 9h Carbazol 2 Yl Acetic Acid

Exploration of Novel Synthetic Routes for Diverse Derivatizations

Future synthetic research should focus on developing more efficient and versatile methods to create a diverse library of (9-Methyl-9H-carbazol-2-yl)-acetic acid derivatives. While classical methods for N-alkylation and functionalization of the carbazole (B46965) ring exist, exploring modern catalytic systems and reaction conditions can provide access to novel chemical space. researchgate.netnih.gov

Key areas for exploration include:

C-H Activation: Direct C-H activation at various positions on the carbazole ring would offer a highly atom-economical route to introduce new functional groups, bypassing the need for pre-functionalized starting materials.

Cross-Coupling Reactions: Advanced palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Stille) can be employed to attach a wide range of substituents, such as aryl, heteroaryl, and alkyl groups, to the carbazole core. x-mol.net This would allow for fine-tuning of electronic and steric properties.

Side-Chain Modification: The carboxylic acid group is a versatile handle for derivatization. Future work should explore its conversion into amides, esters, and other functional groups to modulate solubility, cell permeability, and target-binding interactions. Synthesis of amide libraries, for instance, could yield compounds with enhanced biological activities. bohrium.com

A summary of potential synthetic strategies is presented below.

| Synthetic Strategy | Target Modification | Potential Outcome |

| Direct C-H Activation | Carbazole Ring (Positions 1, 3, 4, 5, 6, 7, 8) | Introduction of new functional groups with high efficiency. |

| Cross-Coupling Reactions | Carbazole Ring | Attachment of diverse substituents to modulate electronic properties. |

| Amide Bond Formation | Acetic Acid Side Chain | Creation of libraries to improve biological interactions and properties. |

| Esterification | Acetic Acid Side Chain | Modification of lipophilicity and prodrug development. |

| Click Chemistry | Functionalized Carbazole Core | Rapid synthesis of complex conjugates and hybrid molecules. |

These advanced synthetic approaches will be instrumental in generating a wide array of derivatives for comprehensive structure-activity relationship (SAR) studies. nih.gov

Advanced In Vitro Mechanistic Studies to Fully Uncover Biological Pathways

Carbazole derivatives have demonstrated a broad spectrum of pharmacological activities. mdpi.com However, for this compound and its future derivatives, it is crucial to move beyond preliminary screening and conduct in-depth mechanistic studies to identify specific molecular targets and biological pathways.

Future in vitro research should prioritize:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and chemical biology approaches to identify the specific protein targets with which the compounds interact.

Enzyme Inhibition Assays: Screening against panels of relevant enzymes, such as kinases, proteases, or cholinesterases, to determine inhibitory activity and selectivity. nih.gov For example, some carbazoles are known to interfere with tubulin organization, making this a key pathway to investigate for potential anticancer derivatives. mdpi-res.commdpi.com

Gene and Protein Expression Analysis: Employing methods like RT-qPCR and Western blotting to understand how these compounds modulate signaling pathways (e.g., PI3K/Akt/mTOR, JAK/STAT) implicated in diseases like cancer. mdpi.comnih.gov

Cell-Based Assays: Moving beyond simple cytotoxicity to more sophisticated assays that measure specific cellular events like apoptosis, cell cycle arrest, autophagy, and inflammatory responses. nih.gov

A detailed understanding of the mechanism of action is fundamental for optimizing lead compounds and predicting their therapeutic potential and possible side effects.

Integration of Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and optimization of novel derivatives of this compound. nih.govresearchgate.net These computational tools can analyze vast datasets to identify patterns that are not readily apparent to human researchers. ijettjournal.orgnih.gov

Key opportunities for AI/ML integration include:

Predictive Modeling (QSAR): Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of virtual derivatives before their synthesis. ijettjournal.orgnih.gov This can significantly reduce the time and cost associated with drug development.

De Novo Drug Design: Using generative AI models to design entirely new molecules based on the this compound scaffold, optimized for high predicted activity against a specific biological target and favorable drug-like properties.

Virtual Screening: Employing ML-powered virtual screening to rapidly screen large virtual libraries of potential derivatives against validated biological targets, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

The synergy between computational prediction and experimental validation will create a more efficient and targeted discovery pipeline. nih.gov

Investigation of Advanced Material Applications and Device Fabrication

The carbazole nucleus is renowned for its excellent hole-transporting properties, thermal stability, and photophysical characteristics, making it a valuable component in organic electronics. nih.gov Future research should explore the potential of this compound and its polymeric derivatives in advanced materials.

Potential applications to investigate include:

Organic Light-Emitting Diodes (OLEDs): Functionalizing the core or side chain to tune the emission color and improve charge transport efficiency for use as host materials or emitters in OLED devices. nih.gov

Perovskite Solar Cells (PSCs): Using the compound as a hole-transporting layer (HTL) or as an additive to passivate defects at the perovskite surface, potentially enhancing device efficiency and stability.

Electrochromic Devices: Polymerizing derivatives of the compound to create films that can change color upon the application of an electrical potential, for use in smart windows and displays. x-mol.netresearchgate.net

Sensors: Developing fluorescent polymers based on this scaffold for the selective detection of ions or small molecules.

The acetic acid group provides a convenient point for polymerization or for anchoring the molecule to surfaces, which is a significant advantage for device fabrication. researchgate.net

| Application Area | Role of this compound Derivative | Potential Advantage |

| OLEDs | Host or Emitter Material | Tunable photophysical properties, good hole transport. nih.gov |

| Solar Cells | Hole-Transport Layer (HTL), Passivation Agent | Improved device efficiency and long-term stability. |

| Electrochromic Devices | Monomer for Electrochromic Polymer | Multi-color switching, high contrast. x-mol.netresearchgate.net |

| Chemical Sensors | Fluorescent Polymer Backbone | High sensitivity and selectivity for specific analytes. |

Synergistic Research with Other Compound Classes for Enhanced Properties and Activities

Exploring the synergistic potential of this compound by combining it with other chemical entities can lead to hybrid molecules or multi-component systems with enhanced or novel functionalities.

Future interdisciplinary research could focus on:

Hybrid Molecule Synthesis: Covalently linking the carbazole-acetic acid scaffold to other pharmacophores (e.g., triazoles, benzofurans, oxadiazoles) to create single molecules that can interact with multiple biological targets. researchgate.netnih.gov This multi-target approach is a promising strategy for treating complex diseases like cancer or neurodegenerative disorders.

Combination Therapy Studies: In a pharmacological context, investigating the use of carbazole derivatives in combination with existing drugs. For example, a derivative with anticancer properties could be tested alongside standard chemotherapeutic agents to look for synergistic effects that could allow for lower doses and reduced toxicity. nih.gov

Composite Materials: In materials science, blending or co-polymerizing carbazole derivatives with other functional polymers (e.g., electron-transporting materials) to create composite materials with balanced charge-transport properties for improved device performance.

These synergistic approaches require close collaboration between synthetic chemists, biologists, pharmacologists, and materials scientists to design and evaluate these complex systems effectively.

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (9-Methyl-9H-carbazol-2-yl)-acetic acid, and how is its purity validated?

- Methodological Answer : The synthesis typically involves alkylation or coupling reactions starting from carbazole derivatives. For example, carbazole-9-acetaldehyde intermediates can undergo reductive amination or condensation with acetic acid derivatives. Post-synthesis, purity is confirmed via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). Structural validation employs and NMR to confirm proton environments and substituent positions, while X-ray crystallography resolves molecular geometry and packing (e.g., monoclinic C2/c space group with Z = 8) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Use of inert gas (e.g., N) during synthesis to prevent moisture-sensitive degradation .

- Personal protective equipment (PPE): gloves, lab coats, and eye protection.

- Storage in dry, cool environments (2–8°C under nitrogen) to avoid decomposition .

- Emergency measures: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Assigns methyl, carbazole aromatic protons, and acetic acid protons. For example, methyl groups typically appear as singlets (~δ 2.5–3.5 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., C–C = 1.34–1.48 Å) and intermolecular interactions (e.g., O–H···O hydrogen bonds stabilizing crystal packing) .

- Mass spectrometry : Confirms molecular weight (e.g., m/z 225.24 for CHNO) .

Advanced Research Questions

Q. How is the SHELX software suite applied to refine the crystal structure of this compound?

- Methodological Answer : SHELXL (part of the SHELX suite) is used for small-molecule refinement. Key steps include:

- Hydrogen atom placement : Riding models for C-bound H atoms (C–H = 0.95–0.99 Å; U = 1.2–1.5×U of parent atoms). Carboxylic H atoms are refined isotropically .

- Torsion angle refinement : For methyl and carbazole ring orientations (e.g., dihedral angles between benzene rings <3°) .

- Validation : R-factor convergence (e.g., R = 0.048, wR = 0.093) and analysis of residual electron density .

Q. What computational strategies predict the electronic properties of carbazole derivatives, and how do they align with experimental data?

- Methodological Answer :

- DFT calculations : Optimize molecular geometry (e.g., B3LYP/6-31G* level) to predict HOMO-LUMO gaps and electrostatic potentials.

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., O–H···O vs. C–H···π contacts) .

- Validation : Compare computed bond lengths/angles with X-ray data (mean deviation <0.003 Å) .

Q. How do substitution patterns on the carbazole ring influence bioactivity or material properties?

- Methodological Answer :

- Methyl vs. methoxy groups : Methyl enhances hydrophobicity and crystallinity, while methoxy increases electron density, altering fluorescence properties .

- Positional effects : Substituents at the 2-position (acetic acid) enable hydrogen bonding, critical for crystal engineering or protein binding .

- Bioactivity assays : Antimicrobial testing (e.g., MIC values against S. aureus) correlates with substituent electronegativity .

Q. What challenges arise in resolving intermolecular interactions in carbazole derivatives, and how are they mitigated?

- Methodological Answer :

- Disorder in crystal lattices : Address via TLS refinement or occupancy factor adjustments in SHELXL .

- Weak hydrogen bonds : Use high-resolution data (θ > 25°) and low-temperature (93 K) crystallography to enhance signal-to-noise ratios .

- Twinned crystals : Employ SHELXD for structure solution and twin law refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。